Benzhydryl 2-chloropropanoate
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Overview
Description
Benzhydryl 2-chloropropanoate is an organic compound that belongs to the benzhydryl group of compounds It is characterized by the presence of a benzhydryl group (diphenylmethyl) attached to a 2-chloropropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzhydryl 2-chloropropanoate can be synthesized through the esterification of benzhydrol with 2-chloropropanoic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzhydryl 2-chloropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloropropanoate moiety can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzhydryl group can undergo oxidation to form benzhydryl ketones or carboxylic acids
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as ethanol or water.
Reduction Reactions: Lithium aluminum hydride is commonly used as a reducing agent, and the reaction is performed in anhydrous ether or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used, and the reactions are conducted under acidic or basic conditions
Major Products Formed
Substitution Reactions: Products include benzhydryl 2-hydroxypropanoate, benzhydryl 2-aminopropanoate, and benzhydryl 2-thiopropanoate.
Reduction Reactions: The major product is benzhydryl 2-propanol.
Oxidation Reactions: Major products include benzhydryl ketones and benzhydryl carboxylic acids
Scientific Research Applications
Benzhydryl 2-chloropropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions
Mechanism of Action
The mechanism of action of benzhydryl 2-chloropropanoate involves its interaction with specific molecular targets and pathways. The benzhydryl group can interact with various enzymes and receptors, leading to changes in their activity. The 2-chloropropanoate moiety can undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzhydryl Alcohol: Similar structure but lacks the 2-chloropropanoate moiety.
Benzhydryl Ketone: Contains a ketone group instead of the ester group.
Benzhydryl Carboxylic Acid: Contains a carboxylic acid group instead of the ester group
Uniqueness
Benzhydryl 2-chloropropanoate is unique due to the presence of both the benzhydryl and 2-chloropropanoate moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H15ClO2 |
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Molecular Weight |
274.74 g/mol |
IUPAC Name |
benzhydryl 2-chloropropanoate |
InChI |
InChI=1S/C16H15ClO2/c1-12(17)16(18)19-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,15H,1H3 |
InChI Key |
AGBANENAAOTFLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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